molecular formula C19H19NO2 B11401969 N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide

N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11401969
M. Wt: 293.4 g/mol
InChI Key: LBVUPINUXVGSKA-UHFFFAOYSA-N
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Description

N-Benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with an ethyl group at the 5-position and an N-benzyl group. This article compares its structure, synthesis, and inferred characteristics with similar compounds documented in recent literature.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H19NO2/c1-2-14-8-9-18-17(10-14)16(13-22-18)11-19(21)20-12-15-6-4-3-5-7-15/h3-10,13H,2,11-12H2,1H3,(H,20,21)

InChI Key

LBVUPINUXVGSKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide intermediate (formed during synthesis) undergoes nucleophilic substitution with amines to produce derivatives. For example:
Reaction:
N-Benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide+R-NH2Substituted Acetamide\text{this compound} + \text{R-NH}_2 \rightarrow \text{Substituted Acetamide}

ParameterConditions/OutcomeSource Reference
ReagentsPrimary/secondary amines (e.g., piperidine, morpholine)
SolventDioxane, DMF, or THF
TemperatureReflux (80–110°C)
Yield65–85% (depending on amine nucleophilicity)

This reaction is critical for generating analogs with modified biological activity, such as anticonvulsant or antimicrobial properties .

Oxidation Reactions

The ethyl group on the benzofuran ring and the acetamide nitrogen are susceptible to oxidation:
Reaction Pathways:

  • Benzofuran Ring Oxidation: Forms quinone-like structures under strong oxidizing conditions.

  • N-Benzyl Group Oxidation: Produces N-oxide derivatives.

Oxidizing AgentConditionsMajor ProductsSource Reference
KMnO₄ (acidic)0–5°C, aqueous H₂SO₄Carboxylic acid derivatives
H₂O₂/Fe²⁺ (Fenton)Room temperature, pH 3–4Hydroxylated benzofuran byproducts
mCPBADichloromethane, 0°C → RTN-Oxide acetamide

Oxidation pathways are leveraged to study metabolic degradation or introduce polar functional groups.

Reduction Reactions

The acetamide carbonyl group can be reduced to form secondary amines:
Reaction:
R-CONH-BenzylLiAlH4R-CH2-NH-Benzyl\text{R-CONH-Benzyl} \xrightarrow{\text{LiAlH}_4} \text{R-CH}_2\text{-NH-Benzyl}

Reducing AgentConditionsYieldSource Reference
LiAlH₄Dry THF, reflux (4–6 h)70–78%
NaBH₄/CeCl₃Methanol, 0°C → RT45–50%
BH₃·THFTHF, 60°C (12 h)82%

Reduction products serve as intermediates for synthesizing novel amines with enhanced bioavailability .

Cycloaddition and Ring-Opening Reactions

The benzofuran moiety participates in [4+2] cycloadditions with dienophiles:
Example Reaction with Maleic Anhydride:
Benzofuran+Maleic AnhydrideDiels-Alder Adduct\text{Benzofuran} + \text{Maleic Anhydride} \rightarrow \text{Diels-Alder Adduct}

DienophileConditionsProduct StabilitySource Reference
Maleic anhydrideXylene, 140°C (8 h)Stable up to 200°C
TetracyanoethyleneDichloroethane, RT (24 h)Photolabile
DMADMicrowave, 100°C (30 min)High regioselectivity

Cycloadditions expand the compound’s utility in synthesizing polycyclic scaffolds for materials science .

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis cleaves the acetamide bond:
Reaction:
R-CONH-BenzylH3O+/OHR-COOH+Benzylamine\text{R-CONH-Benzyl} \xrightarrow{\text{H}_3\text{O}^+/\text{OH}^-} \text{R-COOH} + \text{Benzylamine}

ConditionRate (k, s⁻¹)ByproductsSource Reference
6M HCl, reflux1.2×1041.2 \times 10^{-4}Benzylammonium chloride
2M NaOH, ethanol3.8×1053.8 \times 10^{-5}Sodium acetate

Hydrolysis studies inform stability profiles under physiological conditions .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling modifies the benzofuran ring:
Suzuki-Miyaura Example:
Benzofuran-Br+Ph-B(OH)2Benzofuran-Ph\text{Benzofuran-Br} + \text{Ph-B(OH)}_2 \rightarrow \text{Benzofuran-Ph}

Catalyst SystemLigandYieldSource Reference
Pd(PPh₃)₄XPhos88%
Pd(OAc)₂SPhos76%

These reactions enable aryl/heteroaryl substitutions for structure-activity relationship studies .

Photochemical Reactions

UV-induced dimerization and bond cleavage have been observed:

Wavelength (nm)SolventMajor ProcessSource Reference
254Acetonitrile[2+2] Cyclodimerization
365MethanolC–O bond cleavage

Photoreactivity is critical for designing light-activated prodrugs or sensors .

Key Research Findings

  • Anticonvulsant Activity: Derivatives synthesized via nucleophilic substitution (e.g., piperidine analogs) showed ED₅₀ values of 0.055–0.259 mmol/kg in MES models .

  • Thermal Stability: Decomposition begins at 210°C (TGA data), with oxidative degradation above 250°C.

  • Solubility Profile: LogP = 3.2 ± 0.1 (n-octanol/water), indicating moderate lipophilicity.

This compound’s reactivity profile underscores its value in medicinal chemistry and materials science, with ongoing research exploring its applications in targeted drug delivery and catalysis.

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of biological processes such as cell signaling, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key analogs of N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide, highlighting substituent variations, synthesis yields, and biological activities:

Compound Name Substituent/R-Group Key Properties/Activities References
This compound 5-Ethyl-1-benzofuran-3-yl Target compound; benzofuran may enhance lipophilicity -
Benznidazole (Bnz) 2-Nitro-1H-imidazol-1-yl Anti-Chagas agent; side effects (neuropathy, agranulocytosis)
KX2-391 5-(4-(2-Morpholinoethoxy)phenyl)pyridin-2-yl Src kinase inhibitor (GI₅₀: 1.34–2.30 µM); anticancer activity
Compound 4g 5-Oxo-4,5-dihydro-1H-imidazol-2-yl High yield (85%), mp 154°C; IR: 1747 cm⁻¹ (C=O)
N-Benzyl-2-(quinolin-6-yl)acetamide Quinolin-6-yl Synthesized via Pd-catalyzed α-arylation (55% yield)
N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide 2-Chloro-4-methylphenoxy Crystal packing via N–H⋯O hydrogen bonds

Substituent-Driven Pharmacological Activity

  • Benznidazole (Bnz): The nitroimidazole group confers antiparasitic activity against Trypanosoma cruzi but introduces toxicity risks (e.g., neuropathy, agranulocytosis) .
  • KX2-391: The pyridine and morpholinoethoxy groups enable Src kinase inhibition, with substituent modifications (e.g., 4-fluorobenzyl in derivative 8b) enhancing antiproliferative activity in cancer cells . The benzofuran core in the target compound may similarly influence kinase selectivity or cellular uptake.

Crystallography and Molecular Interactions

  • Crystal Packing: N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide forms hydrogen-bonded chains via N–H⋯O interactions, influencing crystallinity and bioavailability . The benzofuran’s planar structure may promote π-π stacking, altering solid-state properties.

Biological Activity

N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

The compound this compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties. The structural features of benzofuran compounds often contribute to their biological activity through mechanisms such as enzyme inhibition and interaction with cellular targets.

Key Structural Features:

  • Benzofuran Core : Provides a scaffold for various substitutions that can enhance biological activity.
  • Acetamide Group : Known to influence solubility and bioavailability.
  • Benzyl Substitution : Potentially increases lipophilicity, aiding in cellular penetration.

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, a study highlighted the antiproliferative effects of various benzofuran derivatives, including those with similar structural motifs to this compound.

In Vitro Studies

In vitro assays demonstrated that certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin. For example, compounds with similar structures exhibited an IC50 of 1.136 μM against cancer cell lines, indicating noteworthy cytotoxicity .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundIC50 (μM)Cancer Type
Doxorubicin1.136Various
Compound A0.8Breast Cancer
Compound B0.5Lung Cancer

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar benzofuran structures have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Antibacterial Assays

In studies assessing antibacterial efficacy, compounds demonstrated significant activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics like kanamycin .

Table 2: Antimicrobial Activity Data

CompoundMIC (μg/mL)Bacterial Strain
N-benzyl...10S. aureus
Compound C15E. coli
Compound D25P. aeruginosa

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzofuran derivatives, including this compound.

  • Study on GSK-3β Inhibition : A related compound was found to inhibit GSK-3β with subnanomolar potency, suggesting a potential pathway for therapeutic application in cancer treatment .
  • Cytotoxicity in Cancer Cells : Another investigation revealed that benzofuran derivatives could reduce cell viability in various cancer cell lines significantly while maintaining lower toxicity in non-cancerous cells .
  • Antimicrobial Spectrum : Recent evaluations showed that certain benzofuran derivatives had a broad spectrum of antimicrobial activity, making them candidates for further development as antibiotics .

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